![molecular formula C8H10O4PS- B14273278 O-[2-(Hydroxymethyl)phenyl] O-methyl phosphorothioate CAS No. 134981-45-6](/img/structure/B14273278.png)
O-[2-(Hydroxymethyl)phenyl] O-methyl phosphorothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-[2-(Hydroxymethyl)phenyl] O-methyl phosphorothioate is a chemical compound known for its unique structure and properties It is characterized by the presence of a phosphorothioate group, which is a phosphorus atom bonded to a sulfur atom, and a phenyl group substituted with a hydroxymethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of O-[2-(Hydroxymethyl)phenyl] O-methyl phosphorothioate typically involves the reaction of 2-(hydroxymethyl)phenol with a suitable phosphorothioate reagent. One common method is the reaction of 2-(hydroxymethyl)phenol with O-methyl phosphorothiochloridate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to control reaction conditions precisely. The use of high-purity reagents and solvents is crucial to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
O-[2-(Hydroxymethyl)phenyl] O-methyl phosphorothioate undergoes various chemical reactions, including:
Oxidation: The phosphorothioate group can be oxidized to form a phosphorothioate oxide.
Reduction: Reduction reactions can convert the phosphorothioate group to a phosphine.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Phosphorothioate oxide derivatives.
Reduction: Phosphine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
O-[2-(Hydroxymethyl)phenyl] O-methyl phosphorothioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other phosphorus-containing compounds.
Biology: Studied for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including as an inhibitor of certain enzymes.
Industry: Utilized in the development of new materials and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of O-[2-(Hydroxymethyl)phenyl] O-methyl phosphorothioate involves its interaction with molecular targets through its phosphorothioate group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to inhibition or modification of their activity. The hydroxymethyl group can also participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
O-[2-(Hydroxymethyl)phenyl] O-methyl phosphate: Similar structure but with an oxygen atom instead of sulfur.
O-[2-(Hydroxymethyl)phenyl] O-ethyl phosphorothioate: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
O-[2-(Hydroxymethyl)phenyl] O-methyl phosphorothioate is unique due to the presence of the phosphorothioate group, which imparts distinct chemical reactivity and biological activity compared to its oxygen-containing analogs. The sulfur atom in the phosphorothioate group can engage in different types of interactions and reactions, making this compound valuable for specific applications where such properties are desired.
Propiedades
Número CAS |
134981-45-6 |
|---|---|
Fórmula molecular |
C8H10O4PS- |
Peso molecular |
233.20 g/mol |
Nombre IUPAC |
[2-[methoxy(oxido)phosphinothioyl]oxyphenyl]methanol |
InChI |
InChI=1S/C8H11O4PS/c1-11-13(10,14)12-8-5-3-2-4-7(8)6-9/h2-5,9H,6H2,1H3,(H,10,14)/p-1 |
Clave InChI |
VGNUHPOPKVSVSD-UHFFFAOYSA-M |
SMILES canónico |
COP(=S)([O-])OC1=CC=CC=C1CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


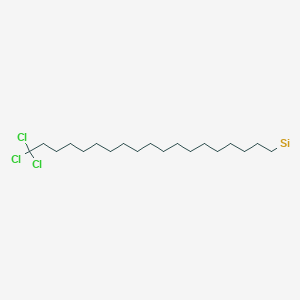
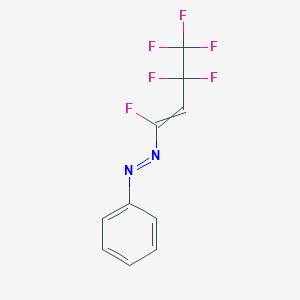
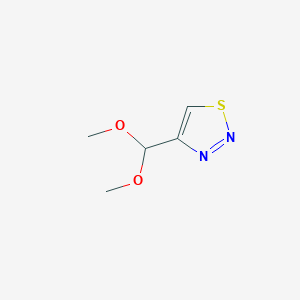
![4-[(Methylsulfanyl)methoxy]furan-2(5H)-one](/img/structure/B14273223.png)

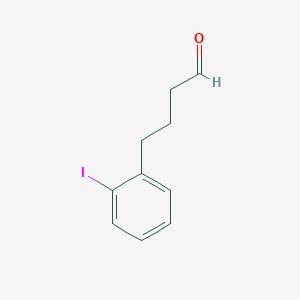
![2-[(4-Hydroxyphenyl)sulfanyl]ethyl [(4-hydroxyphenyl)sulfanyl]acetate](/img/structure/B14273244.png)
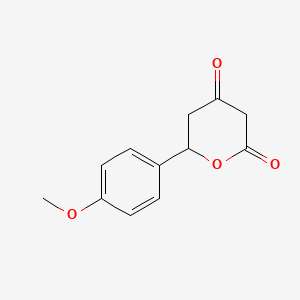
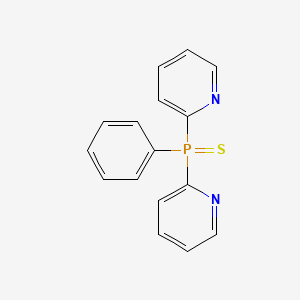
![Cyclohexanol, 1-[3-[(1,1-dimethylethyl)dioxy]-3-methyl-1-butynyl]-](/img/structure/B14273266.png)
![N~3~-[2-(4-Amino-3-methylphenyl)ethyl]-beta-alaninamide](/img/structure/B14273271.png)

![1,1',3,3'-Tetraiodo-4H,4'H,6H,6'H-5,5'-spirobi[silolo[3,4-c]thiophene]](/img/structure/B14273298.png)

